molecular formula C19H20N4O3 B12180641 N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide

N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide

Cat. No.: B12180641
M. Wt: 352.4 g/mol
InChI Key: OTQCTUQBONUQHR-UHFFFAOYSA-N
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Description

N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide (hereafter referred to as the target compound) is a synthetic small molecule characterized by a 5-oxo-1-phenylpyrrolidine core linked via a carboxamide bridge to a pyridine-3-carboxamide ethyl chain. The pyrrolidinone ring at position 1 is substituted with a phenyl group, while the 3-position is functionalized with a carbonyl group connected to an ethylamino-pyridine-3-carboxamide moiety.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H20N4O3/c24-17-11-15(13-23(17)16-6-2-1-3-7-16)19(26)22-10-9-21-18(25)14-5-4-8-20-12-14/h1-8,12,15H,9-11,13H2,(H,21,25)(H,22,26)

InChI Key

OTQCTUQBONUQHR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNC(=O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Structural and Pharmacological Implications

Structural Features Influencing Activity

  • Pyrrolidinone Core: Confers rigidity and hydrogen-bonding capacity via the carbonyl oxygen, critical for target engagement.
  • Pyridine-3-carboxamide Chain: The pyridine nitrogen and carboxamide group facilitate interactions with enzymatic active sites, as seen in motesanib diphosphate (a known antiangiogenic agent) .
  • Substituent Effects :
    • Electron-Withdrawing Groups (Cl, F) : Enhance binding affinity and metabolic stability .
    • Hydrophobic Groups (CF₃, phenyl) : Improve membrane permeability and target selectivity .

Data Table: Comparative Analysis

Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound Pyrrolidinone Phenyl, pyridine-3-carboxamide ethyl ~383.4 (calc.) 5-oxo, phenyl at 1, ethylamide linkage
N-(2-Acetamidoethyl)-1-(4-Cl-Ph)-5-oxo Pyrrolidinone 4-Cl-Ph, acetylated ethyl 406.85 Chlorine substitution, acetamide
N-(3-HydroxyPh)-5-oxo-1-Ph Pyrrolidinone 3-HydroxyPh ~350.4 (calc.) Hydroxyl group for H-bonding
N-[2-(4-Cl-Ph)-5-Me-thiazolidinone] Thiazolidinone 4-Cl-Ph, methyl ~377.9 (calc.) Sulfur-containing ring, Cl substituent
Motesanib Diphosphate Indole-pyridine Phosphate, dimethylindole 569.44 Anti-angiogenesis agent
5-Cl-N-(2,4-F₂Ph)-6-oxo Pyridine Cl, CF₃-benzyl 460.77 Trifluoromethyl enhances potency

Biological Activity

N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H24N4O3, with a molecular weight of approximately 404.5 g/mol. Its structure includes an indole ring, a pyrrolidine moiety, and a carboxamide group, which contribute to its biological activity and potential for further derivatization.

Biological Activity

1. Antimicrobial Activity:
Research indicates that this compound exhibits notable antimicrobial properties. The indole structure is known for its ability to interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors. In vitro studies have shown that derivatives of this compound can effectively target bacterial strains, displaying a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

2. Anticancer Properties:
The anticancer potential of this compound has been investigated in several studies. The compound has demonstrated efficacy in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, the compound has been shown to downregulate key signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study conducted on various bacterial strains, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antimicrobial activity.

Case Study 2: Cancer Cell Line Studies
Another study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent reduction in cell viability, with an IC50 value calculated at approximately 25 µM. Mechanistic studies indicated that the compound induced apoptosis via caspase activation and increased levels of reactive oxygen species (ROS) .

Research Findings

Study Findings Reference
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; MIC values ranging from 32 to 64 µg/mL
Anticancer EfficacyInduces apoptosis in MCF-7 cells with an IC50 of 25 µM; activates caspases
Mechanism of ActionInhibits PI3K/Akt/mTOR signaling pathway; increases ROS levels

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